molecular formula C14H24BF4N B13781567 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate

Cat. No.: B13781567
M. Wt: 293.15 g/mol
InChI Key: RISKGJQQAHJQNE-UHFFFAOYSA-N
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Description

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is an ionic liquid composed of a pyridinium cation and a tetrafluoroborate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate typically involves the quaternization of 3-methylpyridine with 1-bromooctane, followed by anion exchange with sodium tetrafluoroborate. The reaction conditions usually include:

  • Quaternization Reaction

      Reactants: 3-methylpyridine and 1-bromooctane.

      Solvent: Acetonitrile or another suitable solvent.

      Temperature: Reflux conditions (around 80-100°C).

      Duration: Several hours to ensure complete reaction.

  • Anion Exchange

      Reactants: The quaternized product and sodium tetrafluoroborate.

      Solvent: Water or methanol.

      Temperature: Room temperature.

      Duration: Stirring for several hours to ensure complete exchange.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridinium ring .

Scientific Research Applications

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-octylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows the cation to interact more freely with other molecules. This property makes it an effective medium for various chemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate is unique due to its pyridinium cation, which imparts distinct chemical and physical properties compared to imidazolium-based ionic liquids. Its structure allows for specific interactions with biomolecules and other organic compounds, making it particularly useful in biological and pharmaceutical research .

Biological Activity

3-Methyl-1-octylpyridin-1-ium tetrafluoroborate (C14H24BF4N) is an ionic liquid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound, characterized by its pyridinium cation and tetrafluoroborate anion, exhibits unique properties that may contribute to its biological efficacy.

  • Molecular Formula : C14H24BF4N
  • Molecular Weight : 293.15 g/mol
  • CAS Number : 712355-10-7
  • Physical State : Ionic liquid at room temperature

Antitumor Activity

The compound has also been investigated for its antitumor potential. A notable study focused on dipyridinium ionic liquids, including those with tetrafluoroborate anions, demonstrated significant antimetastatic effects against lung cancer cells. The research highlighted that compounds similar to this compound inhibited cell migration effectively, with a wound closure inhibition percentage of approximately 67% at a concentration of 10 µM .

Table 1: Wound Closure Inhibition Data

Compound No.Wound Closure %p-Value
Control100%-
22 (10 µM)67.64%0.0001
23 (10 µM)67.12%0.0001

The biological activity of ionic liquids like this compound is often attributed to their ability to disrupt cellular membranes and interact with biomolecules due to their amphiphilic nature. The presence of long alkyl chains enhances lipophilicity, which is crucial for penetrating lipid membranes and exerting antimicrobial or antitumor effects .

Case Studies and Research Findings

A systematic investigation into the properties of various pyridinium-based ionic liquids has revealed a pattern where increased alkyl chain length correlates with enhanced biological activity. For instance, studies on similar compounds have shown that longer alkyl chains improve the interaction with microbial membranes, leading to increased cytotoxicity against cancer cells and bacteria alike .

Notable Findings

  • Antimicrobial Efficacy : Compounds with longer alkyl chains demonstrated superior inhibition of bacterial growth compared to shorter-chain analogs.
  • Antitumor Properties : The ability to inhibit lung cancer cell migration indicates a promising avenue for therapeutic applications in oncology.

Properties

Molecular Formula

C14H24BF4N

Molecular Weight

293.15 g/mol

IUPAC Name

3-methyl-1-octylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C14H24N.BF4/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)5/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1

InChI Key

RISKGJQQAHJQNE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCC[N+]1=CC=CC(=C1)C

Origin of Product

United States

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